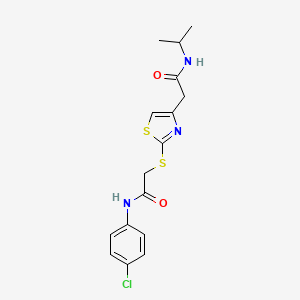
N-(4-chlorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel acetamide derivatives has been a subject of interest in recent research due to their potential biological activities. In one study, a series of new 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamide and 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamide derivatives were synthesized. The process involved the creation of benzimidazole derivatives followed by the introduction of the acetamide group . Another research effort led to the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which were obtained by reacting 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Similarly, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were synthesized from various aromatic organic acids, which were converted into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, before reacting with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide .
Molecular Structure Analysis
The molecular structures of the synthesized acetamide derivatives were confirmed using various spectroscopic techniques. Elemental analyses, (1)H-NMR, IR, and mass spectral data were employed to ascertain the chemical structure of the novel compounds . These techniques are crucial for verifying the successful synthesis of the target molecules and for ensuring the purity and identity of the compounds before biological testing.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these acetamide derivatives are multi-step processes that require precise control of reaction conditions. For instance, the synthesis of the benzimidazole derivatives involves nucleophilic substitution reactions, condensation, and cyclization steps . The formation of the N-(benzo[d]thiazol-2-yl) acetamide derivatives includes a sequence of reactions starting from aminobenzothiazole, indicating the complexity of synthesizing such heterocyclic compounds . The oxadiazole derivatives are formed through a series of reactions including esterification, hydrazide formation, cyclization to form oxadiazole rings, and finally sulfanyl acetamide formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and have significant implications for their biological activity. The antioxidant properties of the benzimidazole derivatives were evaluated using in vitro assays, such as the lipid peroxidation (LP) assay and the ethoxyresorufin O-deethylase (EROD) assay, as well as their interaction with the DPPH free radical . The antibacterial activity of the N-(benzo[d]thiazol-2-yl) acetamide derivatives was tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity . The oxadiazole derivatives were screened for their inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing relative activity against acetylcholinesterase .
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural characterization of related compounds. For instance, novel derivatives involving similar structural frameworks have been synthesized using carbodiimide condensation catalysis, demonstrating the versatility of these compounds in chemical synthesis (Yu et al., 2014). Crystal structures of some compounds in this class have been analyzed to understand their molecular geometry and interactions, indicating potential for diverse chemical applications (Saravanan et al., 2016).
Antimicrobial and Anticancer Potential
Several studies have explored the antimicrobial and anticancer potential of compounds with similar structural features. Some derivatives have shown moderate to good activity against various bacterial strains, suggesting their potential as antimicrobial agents (Desai et al., 2008). Additionally, compounds bearing heterocyclic rings related to the given chemical structure have been evaluated for their antitumor activity, with some showing considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).
properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S2/c1-10(2)18-14(21)7-13-8-23-16(20-13)24-9-15(22)19-12-5-3-11(17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETVNRNOGAOXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)

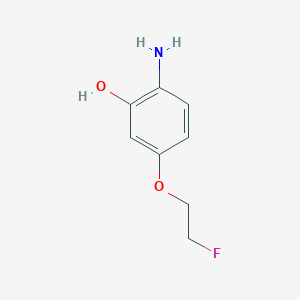

![2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B2537537.png)
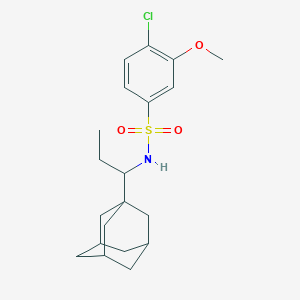

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)

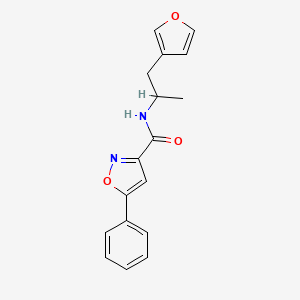
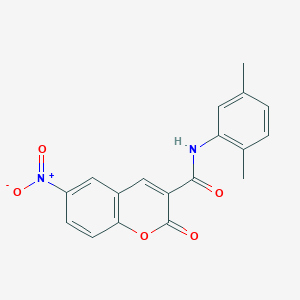

![3-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2537549.png)
![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2537551.png)